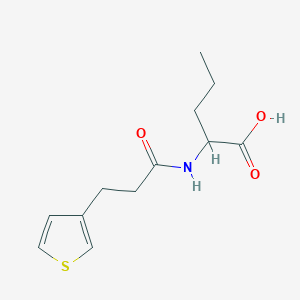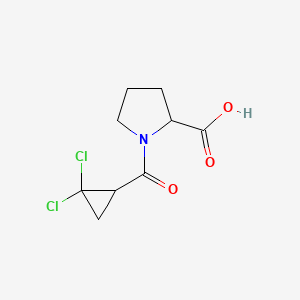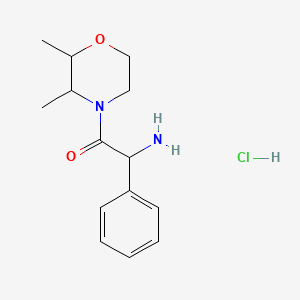![molecular formula C17H21FN4O B7632503 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine, also known as UK-432,097, is a compound that belongs to the class of imidazoline receptor agonists. It has been studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and neuropathic pain.
作用机制
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine acts as an agonist of the imidazoline I1 receptor, which is involved in the regulation of blood pressure, insulin secretion, and pain perception. Activation of the I1 receptor by 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine leads to the inhibition of sympathetic nerve activity, resulting in a decrease in blood pressure. It also enhances insulin secretion from pancreatic beta cells and improves glucose uptake in peripheral tissues. In neuropathic pain models, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been shown to reduce pain sensitivity by modulating the activity of nociceptive neurons in the spinal cord.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure, insulin secretion, and pain perception, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has also been shown to have other biochemical and physiological effects. It has been found to improve endothelial function and reduce oxidative stress in animal models of hypertension. It also increases the expression of genes involved in energy metabolism and mitochondrial function in skeletal muscle.
实验室实验的优点和局限性
One of the main advantages of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine for lab experiments is its specificity for the imidazoline I1 receptor, which allows for the investigation of the physiological and biochemical effects of I1 receptor activation. However, one limitation of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine is its relatively low potency compared to other imidazoline receptor agonists, which may require higher doses for some experiments.
未来方向
There are several future directions for the study of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. One area of research is the investigation of its potential therapeutic applications in other diseases, such as heart failure, obesity, and neurodegenerative disorders. Another direction is the development of more potent and selective imidazoline receptor agonists based on the structure of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. Finally, the elucidation of the molecular mechanisms underlying the physiological and biochemical effects of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine may provide insights into the pathogenesis of various diseases and lead to the development of novel therapies.
合成方法
The synthesis of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine involves a multi-step process that starts with the reaction of 3-fluoropyridine with 2-bromobenzyl alcohol to form 2-(3-fluorophenoxy)pyridin-3-yl)methanol. This intermediate is then converted into the corresponding mesylate, which is reacted with diethylguanidine to yield 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
科学研究应用
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been hypertension, where 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been shown to lower blood pressure in animal models. It has also been studied for its potential antidiabetic effects, where it was found to improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been investigated for its potential analgesic effects in neuropathic pain models.
属性
IUPAC Name |
1,3-diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-3-19-17(20-4-2)22-12-13-7-6-10-21-16(13)23-15-9-5-8-14(18)11-15/h5-11H,3-4,12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBCOUHMQXDNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)